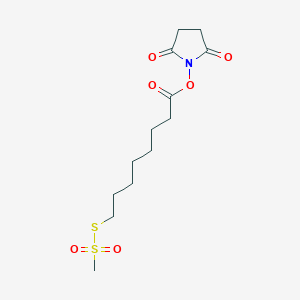
N-Succinimidyloxycarbonylheptyl Methanethiosulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate and related compounds involves the reaction of succinimidyl esters with various alcohols or thiols to produce highly reactive intermediates that can modify proteins or peptides. For example, the synthesis and properties of [35S]dithiobis(succinimidyl propionate), a cleavable protein cross-linking reagent, showcase the method's efficiency in acylating free primary and secondary aliphatic amino groups under mild conditions (Lomant & Fairbanks, 1976).
Molecular Structure Analysis
The molecular structure of compounds like N-Succinimidyloxycarbonylheptyl Methanethiosulfonate is critical for their reactivity and specificity in bioconjugation reactions. The active ester and sulfonate groups present in these molecules enable selective reaction with amino and thiol groups in proteins, respectively. Studies on similar molecules, such as N-succinimidyl 3-(2-pyridyldithio)propionate, highlight the importance of structural features for their function as bifunctional reagents in protein thiolation and protein-protein conjugation (Carlsson, Drevin, & Axén, 1978).
Chemical Reactions and Properties
N-Succinimidyloxycarbonylheptyl Methanethiosulfonate participates in a variety of chemical reactions, primarily targeting amino and thiol groups in proteins. This specificity allows for the reversible modification of proteins, as demonstrated by studies on the reversible modification of sulfhydryl groups of enzymes with methanethiolating reagents, highlighting the compound's utility in bioconjugation and labeling applications (Nishimura, Kenyon, & Smith, 1975).
Wissenschaftliche Forschungsanwendungen
RNA Labeling and Purification
- Methanethiosulfonate (MTS) reagents, such as N-Succinimidyloxycarbonylheptyl Methanethiosulfonate, demonstrate superior efficiency in labeling and purifying 4-thiouridine-containing RNA compared to traditional methods. This facilitates the study of RNA populations without altering miRNA levels or processing machinery, enhancing research into tissue-specific transcription and RNA turnover (Duffy et al., 2015).
Protein Analysis and Modification
- MMTS, a related methanethiosulfonate, is effective in trapping the thiol-disulfide state of proteins, providing insights into protein S-nitrosylation and enzyme activities. Its ability to form both intramolecular and intermolecular disulfide bonds in proteins is crucial for understanding protein structure and function (Karala & Ruddock, 2007).
Enzyme Activity and Modification
- Methanethiosulfonate reagents are used to introduce structural modifications in enzymes by reacting with cysteine. This technique has been applied to modify enzymes like subtilisin Bacillus lentus, significantly altering their catalytic activities. Such modifications offer insights into enzyme behavior and potential for biotechnological applications (Dickman & Jones, 2000).
Ion Transport Study
- In the study of ion transporters like NBCe1-A, methanethiosulfonate reagents have been instrumental in understanding the structural requirements for transport activity. The sensitivity of certain mutants to these reagents sheds light on the transmembrane segment's role in ion translocation (Zhu et al., 2009).
Electrophysiology Research
- The effects of MTS derivatives on specific ion channels, like the bacterial mechanosensitive channel MscL, have provided valuable information on channel gating mechanisms and the interaction of channel residues with the environment (Yoshimura et al., 2001).
Volatile Sulfur Compounds Study
- Research into the formation of volatile sulfur compounds in various biological tissues, such as in disrupted cabbage tissues, has been facilitated by the use of methanethiosulfonate derivatives. This contributes to a better understanding of biochemical pathways and reactions (Chin & Lindsay, 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-methylsulfonylsulfanyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6S2/c1-22(18,19)21-10-6-4-2-3-5-7-13(17)20-14-11(15)8-9-12(14)16/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKUXMFKVQNCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401240 | |
| Record name | N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |
CAS RN |
887407-50-3 | |
| Record name | N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















